Fmoc-L-Cys(Aapam)-OH
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Overview
Description
“Fmoc-L-Cys(Aapam)-OH” is an Fmoc protected cysteine derivative . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .
Synthesis Analysis
The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .Molecular Structure Analysis
The molecular structure of “Fmoc-L-Cys(Aapam)-OH” is complex due to the presence of the Fmoc protecting group. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, which protects the amine functionality during peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-L-Cys(Aapam)-OH” are primarily its incorporation into peptides via amide bond formation . The Fmoc group can be removed under basic conditions, allowing the free amine to react with the next amino acid in the sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-L-Cys(Aapam)-OH” are largely determined by the Fmoc protecting group and the cysteine residue. The Fmoc group is non-polar and aromatic, while the cysteine residue contains a polar thiol group .Scientific Research Applications
Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials
Fmoc-decorated self-assembling building blocks, including those derived from Fmoc-L-Cys(Aapam)-OH, have been used in the development of antibacterial and anti-inflammatory biomedical materials. These nanoassemblies show substantial effects on bacterial morphology and are integrated within resin-based composites, enhancing their antibacterial capabilities without cytotoxic effects on mammalian cells. This approach is significant for designing advanced composite materials for biomedical applications (Schnaider et al., 2019).
Efficient Solid-Phase Synthesis for Gene Delivery
The use of Fmoc-Cys(Aapam)-OH in solid-phase synthesis has been explored for gene delivery systems. This synthesis route provides target products in high purity and yields, demonstrating the compound's potential in biomedical applications like gene therapy (Guilloteau et al., 2009).
Peptide-Bond Modification for Metal Coordination
Fmoc-L-Cys(Aapam)-OH derivatives have been involved in peptide-bond modification strategies for metal coordination. This application is crucial in developing compounds with enhanced molecular recognition capabilities, which is beneficial in various fields like material science and drug development (Ye et al., 2003).
Aromatic short peptide derivatives, including Fmoc-L-Cys(Aapam)-OH, have been used to create self-supporting hydrogels that mimic extracellular matrices. These hydrogels are suitable for 2D or 3D culture of various cell types, providing a valuable tool in tissue engineering and regenerative medicine (Jayawarna et al., 2009).
Molecular Recognition in Aqueous Media
Fmoc-L-Cys(Aapam)-OH has been used in the development of synthetic receptors for amino acids, demonstrating selective recognition in aqueous and protic solvents. This application is significant in analytical chemistry for the selective detection and quantification of specific biomolecules (Burri & Yu, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[2-[4-(prop-2-enoxycarbonylamino)phenyl]acetyl]amino]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O7S/c1-2-15-40-30(38)33-21-13-11-20(12-14-21)16-28(35)32-19-42-18-27(29(36)37)34-31(39)41-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h2-14,26-27H,1,15-19H2,(H,32,35)(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAPVNFMRNJLH-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Cys(Aapam)-OH |
Citations
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